Due to its chiral center (designated by (R) in the name), (R)-1-Methyl hydrogen 3-methylglutarate could be a valuable building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (R)-1-Methyl hydrogen 3-methylglutarate could be used to introduce a specific chirality into a target molecule ()
The molecule's structure shares similarities with 3-methylglutaric acid, a metabolite involved in the mevalonate pathway, which is essential for cholesterol biosynthesis. Studying the cellular uptake and metabolism of (R)-1-Methyl hydrogen 3-methylglutarate could provide insights into this pathway or potentially serve as a tool to modulate it ().
R-MMG is an organic acid with the chemical formula C7H12O4. It exists as a chiral molecule, meaning it has a non-superimposable mirror image, denoted by the "(R)" designation. Information on its natural occurrence is scarce, but it can be synthesized in the lab []. While its biological function remains unclear, its structural similarity to MGA has sparked interest in its potential applications.
R-MMG possesses a carboxylic acid group (COOH) responsible for its acidic properties. It also contains a central carbon chain with a methyl group (CH3) attached at the third carbon position and another methyl group attached to the first carbon, designated as the "R" configuration []. The presence of the two methyl groups distinguishes it from MGA, which has only one. This difference might influence how R-MMG interacts with other molecules.
Irritant